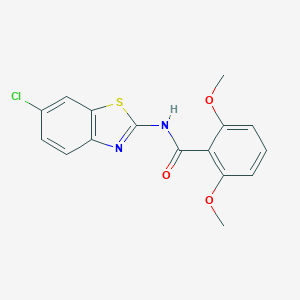

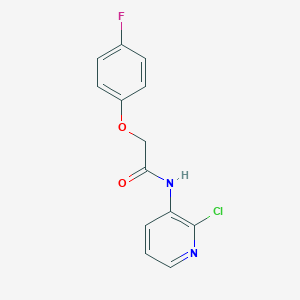

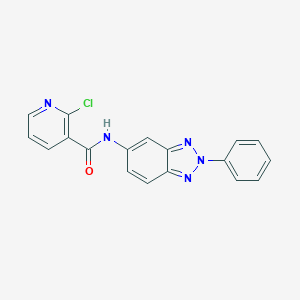

![molecular formula C19H19N3O2 B252694 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol](/img/structure/B252694.png)

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol, also known as PBAE, is a chemical compound that has been widely researched for its potential applications in the field of drug delivery. PBAE is a member of the poly(beta-amino ester) family of polymers, which are biodegradable and biocompatible materials that have been shown to be effective in delivering a wide range of therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in drug delivery is not fully understood, but it is believed to involve a combination of factors such as polymer degradation, endosomal escape, and intracellular trafficking. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol is a cationic polymer, which allows it to interact with negatively charged nucleic acids and facilitate their uptake into cells. Once inside the cell, the polymer may undergo degradation, releasing the cargo and allowing it to exert its therapeutic effect.

Biochemical and Physiological Effects:

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been shown to be biocompatible and non-toxic in vitro and in vivo. Studies have demonstrated that 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol does not induce significant cytotoxicity or inflammation in cells or tissues. However, the long-term effects of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol exposure on human health are not yet fully understood, and further research is needed to determine its safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol as a drug delivery vehicle is its ability to deliver a wide range of therapeutics, including nucleic acids, small molecules, peptides, and proteins. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol is also biodegradable and biocompatible, which reduces the risk of toxicity and adverse effects. However, 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has some limitations, such as its potential for instability and aggregation, which can affect its efficacy as a drug delivery vehicle. Additionally, the optimal conditions for 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol-mediated delivery may vary depending on the specific therapeutic being delivered, which can complicate its use in certain applications.

Orientations Futures

There are several potential directions for future research on 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol and its applications in drug delivery. One area of interest is the development of more stable and efficient 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol formulations that can overcome some of the limitations of current formulations. Additionally, there is a need for further research on the long-term safety and toxicity of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in vivo, particularly in the context of chronic exposure. Finally, there is potential for the use of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in other biomedical applications, such as tissue engineering and regenerative medicine.

Méthodes De Synthèse

The synthesis of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol typically involves the reaction of a primary amine with a diacrylate monomer in the presence of a catalyst. In the case of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol, the primary amine is derived from 3-(2-pyrimidinyloxy)benzylamine, which is reacted with 1-phenyl-2,2-dimethyl-1,3-dioxolane-4-methanol diacrylate in the presence of triethylamine as a catalyst. The resulting polymer can be purified using a variety of techniques, such as dialysis or precipitation.

Applications De Recherche Scientifique

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been extensively studied for its potential applications in drug delivery, particularly for the delivery of nucleic acid-based therapeutics such as siRNA and DNA. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been shown to be an effective vehicle for the delivery of these therapeutics, as it can protect the cargo from degradation and facilitate its uptake into cells. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has also been investigated for its potential use in the delivery of small molecule drugs, peptides, and proteins.

Propriétés

Nom du produit |

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol |

|---|---|

Formule moléculaire |

C19H19N3O2 |

Poids moléculaire |

321.4 g/mol |

Nom IUPAC |

1-phenyl-2-[(3-pyrimidin-2-yloxyphenyl)methylamino]ethanol |

InChI |

InChI=1S/C19H19N3O2/c23-18(16-7-2-1-3-8-16)14-20-13-15-6-4-9-17(12-15)24-19-21-10-5-11-22-19/h1-12,18,20,23H,13-14H2 |

Clé InChI |

PKELWPLYUJVFEW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NC=CC=N3)O |

SMILES canonique |

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NC=CC=N3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)